2-(4-Phenylthiazol-2-YL)acetic acid
Overview
Description
2-(4-Phenylthiazol-2-YL)acetic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a phenyl group attached to the thiazole ring, which is further connected to an acetic acid moiety. The presence of the thiazole ring imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets in the body, leading to different outcomes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . This can lead to a variety of downstream effects, depending on the specific targets and pathways involved.
Pharmacokinetics
The compound’s physicochemical properties, such as its solubility and molecular weight, would likely influence its bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the compound’s action .
Biochemical Analysis
Biochemical Properties
. The nature of these interactions can vary greatly depending on the specific structure of the thiazole derivative. For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Cellular Effects
Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some thiazole derivatives have been found to exhibit potent effects on prostate cancer cells .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been reported to display changes in their effects over time, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Thiazole derivatives have been reported to display varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives have been reported to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives have been reported to interact with various transporters or binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Thiazole derivatives have been reported to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Phenylthiazol-2-YL)acetic acid can be synthesized through various methods. One common synthetic route involves the reaction of ethyl 4-chloroacetoacetate with thiobenzamide. The reaction typically occurs in the presence of a base such as sodium ethoxide, followed by acid hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylthiazol-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thiazole ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Phenylthiazol-2-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Lacks the acetic acid moiety but shares the thiazole and phenyl groups.
4-Phenylthiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.
2-(4-Chlorophenyl)thiazole: Contains a chlorine atom on the phenyl ring.
Uniqueness
2-(4-Phenylthiazol-2-YL)acetic acid is unique due to the presence of both the phenylthiazole and acetic acid functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-phenyl-1,3-thiazol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-11(14)6-10-12-9(7-15-10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQHHTZTEVMZLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397999 | |
Record name | (4-Phenyl-1,3-thiazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38107-10-7 | |
Record name | (4-Phenyl-1,3-thiazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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